molecular formula C7H2BrF2N B047616 4-Bromo-2,6-difluorobenzonitrile CAS No. 123843-67-4

4-Bromo-2,6-difluorobenzonitrile

Cat. No. B047616
M. Wt: 218 g/mol
InChI Key: TZHQWUAOIWRFSW-UHFFFAOYSA-N
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Patent
US09278940B2

Procedure details

A solution of 3-bromobenzaldehyde (1, 18.5 g, 100 mmol), propane-1,3-diol (9.1 g, 120 mmol) and p-toluenesufonic acid monohydrate (0.1 g, 0.5 mmol) in toluene (200 mL) was refluxed with azeotropical removal of water using a Dean-Stark water separator for 15.5 h. The reaction mixture was cooled to room temperature, washed with 5% potassium carbonate solution (100 mL) and water (2×100 mL), dried over sodium sulfate and filtered. The filtrate was concentrated to afford the title compound (24.8 g, 100%): 1H NMR (500 MHz, CDCl3) δ 7.66 (t, J=1.8 Hz, 1H), 7.46 (ddd, J=7.9, 2.0, 1.1 Hz, 1H), 7.40 (br d, J=7.9 Hz, 1H), 7.23 (t, J=7.9 Hz, 1H), 5.46 (s, 1H), 4.28-4.25 (m, 2H), 4.00-3.95 (m, 2H), 2.26-2.17 (m, 1H), 1.47-1.43 (m, 1H); ESI MS m/z 243, 245 [M+H]+.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1]C1C=C(F)C(C#N)=C(F)C=1.[CH2:12]([OH:16])[CH2:13][CH2:14][OH:15].O.[C:18]1([CH3:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:20]1[CH:19]=[C:18]([CH:24]2[O:16][CH2:12][CH2:13][CH2:14][O:15]2)[CH:23]=[CH:22][CH:21]=1 |f:4.5|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C(=C1)F)F
Name
Quantity
9.1 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% potassium carbonate solution (100 mL) and water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.